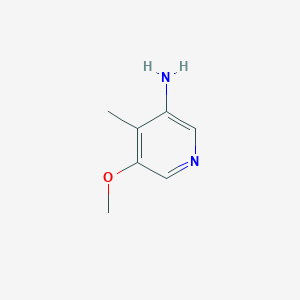

5-Methoxy-4-methylpyridin-3-amine

Description

BenchChem offers high-quality 5-Methoxy-4-methylpyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-4-methylpyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methoxy-4-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-6(8)3-9-4-7(5)10-2/h3-4H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYJOJQQEHYXFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10507515 | |

| Record name | 5-Methoxy-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77903-28-7 | |

| Record name | 5-Methoxy-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Methoxy-4-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-4-methylpyridin-3-amine is a substituted aminopyridine derivative with potential applications in medicinal chemistry and drug discovery. Its structural features, including the pyridine core, an activating amino group, and methoxy and methyl substituents, make it a versatile building block for the synthesis of more complex molecules with potential biological activity. This technical guide provides a comprehensive overview of the known chemical properties of 5-Methoxy-4-methylpyridin-3-amine, including its synthesis, spectroscopic characterization, and potential reactivity, tailored for researchers and professionals in the field of drug development.

Chemical Properties and Data

A summary of the key chemical identifiers and properties for 5-Methoxy-4-methylpyridin-3-amine is presented below.

| Property | Value | Reference |

| CAS Number | 77903-28-7 | [1][2] |

| Molecular Formula | C₇H₁₀N₂O | [3] |

| Molecular Weight | 138.17 g/mol | [3] |

| Appearance | Not explicitly stated, though related aminopyridines are often solids. | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available |

Synthesis and Experimental Protocols

A potential synthetic pathway could start from a suitably substituted pyridine ring, followed by nitration and subsequent reduction of the nitro group to an amine. The methoxy and methyl groups could be introduced at various stages of the synthesis.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of 5-Methoxy-4-methylpyridin-3-amine.

General Experimental Protocol for Reduction of a Nitro-substituted Pyridine (Illustrative Example):

This protocol is a general representation and would require optimization for the specific substrate.

-

Dissolution: The nitro-substituted pyridine precursor is dissolved in a suitable solvent, such as ethanol or acetic acid.

-

Catalyst Addition: A catalytic amount of a reducing agent, such as palladium on carbon (Pd/C) for catalytic hydrogenation or a metal like iron or tin in acidic media, is added to the solution.

-

Reaction:

-

For catalytic hydrogenation, the mixture is subjected to a hydrogen atmosphere at a suitable pressure and temperature and agitated until the reaction is complete.

-

For metal/acid reduction, the mixture is heated, and the reaction progress is monitored by techniques like Thin Layer Chromatography (TLC).

-

-

Work-up: Upon completion, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure. The residue is then dissolved in an appropriate solvent and washed with a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid.

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate). The solvent is then removed, and the crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the final aminopyridine.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 5-Methoxy-4-methylpyridin-3-amine. While detailed experimental spectra with full annotations are not publicly available, several chemical suppliers provide typical spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy protons, and the methyl protons. The chemical shifts and coupling constants would be indicative of their positions on the substituted pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the nature and position of the substituents (amino, methoxy, and methyl groups) on the pyridine ring.

| ¹H NMR and ¹³C NMR Data (Predicted/Typical) |

| ¹H NMR (ppm): Aromatic protons, singlet for methoxy group (around 3-4 ppm), singlet for methyl group (around 2-3 ppm), and a broad singlet for the amine protons. |

| ¹³C NMR (ppm): Signals for the five carbons of the pyridine ring, one for the methoxy carbon, and one for the methyl carbon. |

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of 5-Methoxy-4-methylpyridin-3-amine would exhibit characteristic absorption bands for the functional groups present.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| N-H stretch (amine) | 3300-3500 (typically two bands for a primary amine) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=N, C=C stretch (aromatic ring) | 1400-1600 |

| C-O stretch (methoxy) | 1000-1300 |

| N-H bend (amine) | 1550-1650 |

Mass Spectrometry (MS)

Mass spectrometry would provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be expected at m/z 138.

Anticipated Fragmentation Workflow:

Caption: A simplified, conceptual fragmentation pathway for 5-Methoxy-4-methylpyridin-3-amine in mass spectrometry.

Reactivity and Potential Applications

The chemical reactivity of 5-Methoxy-4-methylpyridin-3-amine is dictated by the interplay of its functional groups.

-

Amino Group: The primary amino group is nucleophilic and can participate in a variety of reactions, such as acylation, alkylation, and diazotization. It also activates the pyridine ring towards electrophilic substitution.

-

Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The electron-donating amino, methoxy, and methyl groups activate the ring, making it more susceptible to electrophilic attack than pyridine itself.

-

Methoxy Group: The methoxy group is a strong electron-donating group, further activating the aromatic ring.

Given its structure, 5-Methoxy-4-methylpyridin-3-amine is a valuable intermediate for the synthesis of a wide range of heterocyclic compounds. Substituted aminopyridines are known to be key pharmacophores in various biologically active molecules, including kinase inhibitors and other therapeutic agents. The specific substitution pattern of this molecule could be explored to generate novel compounds with potential efficacy in various disease areas.

Biological Activity

There is currently a lack of specific, publicly available data on the biological activity or signaling pathway modulation of 5-Methoxy-4-methylpyridin-3-amine. However, the broader class of substituted aminopyridines has been extensively studied and shown to exhibit a wide range of biological activities. For instance, various aminopyridine derivatives have been investigated as inhibitors of kinases, which are crucial targets in cancer therapy and other diseases. The structural motifs present in 5-Methoxy-4-methylpyridin-3-amine suggest that it could serve as a scaffold for the development of novel kinase inhibitors or other biologically active compounds. Further screening and biological evaluation are necessary to determine its specific pharmacological profile.

Conceptual Biological Screening Workflow:

Caption: A general workflow for the biological screening of 5-Methoxy-4-methylpyridin-3-amine.

Conclusion

5-Methoxy-4-methylpyridin-3-amine is a chemical entity with significant potential as a building block in medicinal chemistry. While detailed experimental data on its synthesis, physical properties, and biological activity are not extensively documented in publicly accessible literature, its structural features suggest it is a valuable intermediate for the development of novel therapeutic agents. This guide provides a consolidated overview of the available information and outlines the expected chemical behavior and potential avenues for future research for scientists and drug development professionals. Further experimental investigation is warranted to fully elucidate the chemical and pharmacological properties of this compound.

References

Elucidation of the Molecular Structure of 5-Methoxy-4-methylpyridin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of the novel heterocyclic compound, 5-Methoxy-4-methylpyridin-3-amine. This document outlines a systematic approach, integrating spectroscopic analysis and detailing relevant experimental protocols. The information presented is intended to guide researchers in the confirmation of the structure of this and similar molecules, a critical step in drug discovery and development.

Molecular Structure and Properties

Chemical Structure:

Molecular Formula: C₇H₁₀N₂O

IUPAC Name: 5-Methoxy-4-methylpyridin-3-amine

CAS Number: 77903-28-7[1]

Predicted Physicochemical Properties:

| Property | Value |

| Molecular Weight | 138.17 g/mol |

| XLogP3 | 0.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 48.1 Ų |

| Exact Mass | 138.0793 g/mol |

Spectroscopic Data for Structure Confirmation

The elucidation of the structure of 5-Methoxy-4-methylpyridin-3-amine is achieved through a combination of modern spectroscopic techniques. The following sections detail the expected data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[2]

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | s | 1H | H2 (proton on C2) |

| ~7.6 | s | 1H | H6 (proton on C6) |

| ~3.8 | s | 3H | -OCH₃ |

| ~3.5 (broad) | s | 2H | -NH₂ |

| ~2.2 | s | 3H | -CH₃ |

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C5 |

| ~145 | C3 |

| ~140 | C2 |

| ~135 | C6 |

| ~120 | C4 |

| ~55 | -OCH₃ |

| ~15 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 5-Methoxy-4-methylpyridin-3-amine, the following characteristic absorption bands are expected:

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Doublet | N-H stretch (asymmetric and symmetric) of the primary amine |

| 3050 - 3000 | Weak | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (methyl and methoxy groups) |

| 1620 - 1580 | Strong | N-H bend (scissoring) of the primary amine |

| 1580 - 1450 | Medium-Strong | C=C and C=N stretching vibrations of the pyridine ring |

| 1250 - 1200 | Strong | Asymmetric C-O-C stretch of the methoxy group |

| 1050 - 1000 | Medium | Symmetric C-O-C stretch of the methoxy group |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Proposed Fragment Ion |

| 138 | [M]⁺ (Molecular Ion) |

| 123 | [M - CH₃]⁺ |

| 110 | [M - CO]⁺ or [M - N₂]⁺ |

| 108 | [M - CH₂O]⁺ |

| 95 | [M - CH₃ - CO]⁺ |

| 80 | [M - CH₃ - CO - NH]⁺ |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of 5-Methoxy-4-methylpyridin-3-amine.

Synthesis Protocol

A plausible synthetic route for 5-Methoxy-4-methylpyridin-3-amine can be adapted from procedures for the synthesis of substituted aminopyridines. A potential multi-step synthesis is outlined below.

Diagram of Proposed Synthetic Pathway

Caption: Proposed synthetic route for 5-Methoxy-4-methylpyridin-3-amine.

Step 1: Bromination of 4-Methyl-3-nitropyridine

-

To a solution of 4-methyl-3-nitropyridine in concentrated sulfuric acid, slowly add bromine at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture onto ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-4-methyl-3-nitropyridine.

Step 2: Methoxylation of 5-Bromo-4-methyl-3-nitropyridine

-

Prepare a solution of sodium methoxide in methanol.

-

Add 5-bromo-4-methyl-3-nitropyridine to the sodium methoxide solution.

-

Heat the reaction mixture at reflux for 4-6 hours.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in water and extract with an organic solvent.

-

Dry the organic layer, filter, and concentrate to obtain 5-methoxy-4-methyl-3-nitropyridine.

Step 3: Reduction of the Nitro Group

-

Dissolve 5-methoxy-4-methyl-3-nitropyridine in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to hydrogenation (H₂ gas) at a pressure of 3-4 atm.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, 5-Methoxy-4-methylpyridin-3-amine.

-

Purify the product by column chromatography on silica gel if necessary.

Spectroscopic Analysis Protocols

Diagram of Structure Elucidation Workflow

Caption: General workflow for the structure elucidation of an organic compound.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs should be used. For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

-

Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform. Phase and baseline correct the resulting spectra.

-

Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and significant fragment ions.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce the structure of the fragment ions, which provides further confirmation of the overall molecular structure.

Logical Relationships in Structure Elucidation

The process of structure elucidation is a deductive one, where information from various analytical techniques is pieced together to arrive at a conclusive structure.

Diagram of Logical Deduction in Structure Elucidation

Caption: The logical integration of spectroscopic data for structure determination.

This guide provides a foundational framework for the structure elucidation of 5-Methoxy-4-methylpyridin-3-amine. The successful application of these methods and the careful interpretation of the resulting data are essential for the unambiguous confirmation of its molecular structure, a prerequisite for its further investigation and potential application in drug development.

References

An In-depth Technical Guide to 5-Methoxy-4-methylpyridin-3-amine (CAS: 77903-28-7)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the specific biological activity and detailed experimental applications of 5-Methoxy-4-methylpyridin-3-amine is limited. This guide provides a comprehensive overview of its known chemical properties and contextualizes its potential applications based on the broader class of substituted aminopyridines. The experimental protocols provided are representative examples from the scientific literature for this class of compounds and may require optimization for this specific molecule.

Executive Summary

5-Methoxy-4-methylpyridin-3-amine is a substituted aminopyridine, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2][3] Aminopyridines are recognized as "privileged scaffolds" due to their ability to interact with a wide range of biological targets, including enzymes and receptors, leading to diverse pharmacological activities.[1][3] This document provides a technical overview of the available data on 5-Methoxy-4-methylpyridin-3-amine, including its physicochemical properties. Furthermore, it presents generalized synthetic approaches and potential biological evaluation methods relevant to this class of molecules, supported by visualizations to aid in research and development endeavors.

Physicochemical Properties

Quantitative data for 5-Methoxy-4-methylpyridin-3-amine is primarily available from chemical suppliers. A summary of these properties is presented below for easy reference.

| Property | Value | Source |

| CAS Number | 77903-28-7 | Echemi |

| Molecular Formula | C₇H₁₀N₂O | Echemi |

| Molecular Weight | 138.17 g/mol | Echemi |

| Appearance | Not specified | - |

| Melting Point | 73-75 °C | Sigma-Aldrich |

| InChI Key | ISYJOJQQEHYXFT-UHFFFAOYSA-N | Echemi |

| Canonical SMILES | CC1=C(C=NC=C1N)OC | Echemi |

Synthesis and Manufacturing

Representative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of substituted aminopyridines, which could be adapted for the synthesis of 5-Methoxy-4-methylpyridin-3-amine.

Representative Experimental Protocol: Copper-Catalyzed Amination of a Halopyridine

This protocol is a representative example for the synthesis of an aminopyridine from a corresponding bromopyridine.[4] It should be adapted and optimized for the specific substrate leading to 5-Methoxy-4-methylpyridin-3-amine.

Materials:

-

Substituted Bromopyridine (1.0 equiv)

-

Copper(I) oxide (Cu₂O) (0.05 equiv)

-

N,N'-Dimethylethylenediamine (DMEDA) (0.10 equiv)

-

Potassium carbonate (K₂CO₃) (0.20 equiv)

-

Aqueous Ammonia (28% solution) (20 equiv)

-

Ethylene glycol (solvent)

-

Ethyl acetate (for extraction)

-

Brine

Procedure:

-

To a Schlenk tube under an argon atmosphere, add the substituted bromopyridine, Cu₂O, K₂CO₃, and ethylene glycol.

-

Add DMEDA and the aqueous ammonia solution.

-

Seal the tube and heat the reaction mixture at 60-120 °C for 16-24 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, extract the reaction mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield the desired aminopyridine.

Potential Biological Activity and Applications in Drug Development

The aminopyridine scaffold is a cornerstone in medicinal chemistry, with derivatives showing a vast array of biological activities.[1][5] These activities often stem from the ability of the pyridine nitrogen and the amino group to form key hydrogen bonds with biological targets.

Kinase Inhibition

Many substituted aminopyridines are potent inhibitors of various protein kinases, which are crucial regulators of cell signaling.[6] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a major class of anticancer drugs.

The diagram below illustrates a simplified, hypothetical signaling pathway involving a receptor tyrosine kinase (RTK), where a substituted aminopyridine could act as an inhibitor.

Antimicrobial Activity

Aminopyridine derivatives have also been explored for their antibacterial and antifungal properties.[7] They can act on various microbial targets, disrupting essential cellular processes.

Other Potential Applications

The versatility of the aminopyridine scaffold has led to its investigation in a wide range of therapeutic areas, including:

-

Anti-inflammatory agents[3]

-

Antiviral compounds

-

Agents targeting neurodegenerative diseases

Representative Experimental Protocols for Biological Evaluation

The following are generalized protocols for assays commonly used to evaluate the biological activity of aminopyridine derivatives.

In Vitro Kinase Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of a compound against a specific protein kinase.

Procedure:

-

Prepare a multi-well assay plate with the kinase, substrate, and ATP in a suitable buffer.

-

Add varying concentrations of 5-Methoxy-4-methylpyridin-3-amine to the wells.

-

Include positive (no inhibitor) and negative (no kinase) controls.

-

Incubate the plate to allow the kinase reaction to proceed.

-

Stop the reaction and use a detection reagent to measure the amount of product formed (e.g., via luminescence, fluorescence, or absorbance).

-

Plot the percentage of kinase activity against the compound concentration to determine the IC50 value.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the minimum concentration of a compound that inhibits the visible growth of a bacterium.

Procedure:

-

Prepare a serial dilution of 5-Methoxy-4-methylpyridin-3-amine in a liquid growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test bacterium.

-

Include a positive control (bacteria with no compound) and a negative control (medium only).

-

Incubate the plate under appropriate conditions for bacterial growth (e.g., 37°C for 18-24 hours).

-

Determine the MIC by visual inspection as the lowest concentration of the compound at which no bacterial growth is observed.

Conclusion

5-Methoxy-4-methylpyridin-3-amine is a chemical entity with potential for further investigation in drug discovery and development. While specific biological data for this compound is not extensively documented in the public domain, its structural relationship to the well-established class of aminopyridines suggests a range of possible applications, particularly in oncology and infectious diseases. The information and representative protocols provided in this guide are intended to serve as a valuable resource for researchers initiating studies with this compound, facilitating its exploration as a novel chemical probe or a starting point for new therapeutic agents. Further research is warranted to elucidate its specific biological targets and pharmacological profile.

References

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. article.sciencepg.com [article.sciencepg.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 5-Methoxy-4-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 5-Methoxy-4-methylpyridin-3-amine, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. This document compiles available data on its physicochemical characteristics, spectroscopic profile, and potential biological relevance. Included are detailed experimental protocols derived from related syntheses, reactivity analysis, and safety information to support its application in research and development.

Introduction

5-Methoxy-4-methylpyridin-3-amine (CAS No: 77903-28-7) is a heterocyclic amine containing a pyridine core, a functionality prevalent in numerous biologically active compounds. The presence of amino, methoxy, and methyl substituents on the pyridine ring imparts a unique electronic and steric profile, making it a valuable building block for the synthesis of novel chemical entities. Substituted aminopyridines are known to interact with a variety of biological targets, including kinases and other enzymes, highlighting the potential of this scaffold in drug design. This guide aims to consolidate the currently available technical information on 5-Methoxy-4-methylpyridin-3-amine to facilitate its use in scientific research.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 5-Methoxy-4-methylpyridin-3-amine is presented in Table 1. The data has been compiled from various chemical supplier databases and literature sources.

Table 1: Physical and Chemical Properties of 5-Methoxy-4-methylpyridin-3-amine

| Property | Value | Source(s) |

| IUPAC Name | 5-Methoxy-4-methylpyridin-3-amine | N/A |

| CAS Number | 77903-28-7 | [1] |

| Molecular Formula | C₇H₁₀N₂O | [2] |

| Molecular Weight | 138.17 g/mol | [2][3] |

| Appearance | Solid | [4] |

| Melting Point | 73-75 °C | [5] |

| Boiling Point | Not available | |

| Solubility | Soluble in water and organic solvents like alcohol and benzene. Higher amines are generally insoluble in water. | [6] |

| pKa | The conjugate acid of 4-methylpyridine has a pKa of 5.98. The pKa of the amino group is expected to be in the typical range for aromatic amines. | |

| InChI Key | ISYJOJQQEHYXFT-UHFFFAOYSA-N | [5] |

| Canonical SMILES | CC1=C(C=NC=C1N)OC | [2][3] |

Spectroscopic Data

While specific spectra for 5-Methoxy-4-methylpyridin-3-amine are often proprietary to chemical suppliers, the expected spectroscopic characteristics can be inferred from the analysis of its functional groups and related structures.[7]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy group protons, the methyl group protons, and the amine protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Two singlets or doublets in the aromatic region (typically δ 6.5-8.5 ppm), with their exact shifts and coupling influenced by the substitution pattern.

-

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm.

-

Methyl Protons (-CH₃): A singlet around δ 2.2-2.5 ppm.

-

Amine Protons (-NH₂): A broad singlet that can appear over a wide range (δ 3-5 ppm), the chemical shift of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Expected ¹³C NMR Spectral Features:

-

Pyridine Ring Carbons: Five distinct signals in the aromatic region (δ 100-160 ppm). The carbons attached to the nitrogen, methoxy, and amino groups will have characteristic chemical shifts.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region (δ 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Expected FT-IR Spectral Features:

-

N-H Stretching: Two bands for the primary amine in the region of 3300-3500 cm⁻¹.[8]

-

C-H Stretching (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹.

-

C=C and C=N Stretching (Aromatic Ring): Absorptions in the 1400-1600 cm⁻¹ region.

-

C-N Stretching: A band in the 1250-1350 cm⁻¹ region.

-

C-O Stretching (Aryl Ether): A strong band in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Expected Mass Spectrometry Features:

-

Molecular Ion (M⁺): A peak at m/z = 138, corresponding to the molecular weight of the compound.

-

Fragmentation: Fragmentation may involve the loss of a methyl radical (•CH₃) from the methoxy group, loss of the methoxy group (•OCH₃), or cleavage of the pyridine ring. The presence of an odd number of nitrogen atoms will result in an even molecular weight, consistent with the Nitrogen Rule.

Synthesis and Reactivity

Synthesis

Proposed Synthetic Pathway:

Caption: Proposed synthesis of 5-Methoxy-4-methylpyridin-3-amine.

Experimental Protocol (General Procedure for Nitro Group Reduction):

-

Dissolution: Dissolve the starting material, 5-Methoxy-4-methyl-3-nitropyridine, in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 5-Methoxy-4-methylpyridin-3-amine.

This is a generalized protocol and may require optimization for specific reaction conditions.

Chemical Reactivity

The reactivity of 5-Methoxy-4-methylpyridin-3-amine is governed by the interplay of its functional groups.

-

Nucleophilicity of the Amino Group: The primary amino group is a nucleophilic site and can participate in reactions such as acylation, alkylation, and the formation of Schiff bases. The nucleophilicity of the amino group is influenced by the electronic effects of the substituents on the pyridine ring.

-

Basicity of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom imparts basic properties to the molecule, allowing it to form salts with acids. The electron-donating methoxy and methyl groups are expected to increase the basicity of the pyridine nitrogen compared to unsubstituted pyridine.

-

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. However, the strong electron-donating amino group and the methoxy group will activate the ring towards electrophilic attack, directing incoming electrophiles to the ortho and para positions relative to the amino group.[10]

-

Nucleophilic Aromatic Substitution: The pyridine ring is more susceptible to nucleophilic aromatic substitution than benzene, particularly at the positions ortho and para to the ring nitrogen. The presence of electron-donating groups may decrease the reactivity towards nucleophiles.

Illustrative Reactivity Workflow:

Caption: Potential reaction pathways for 5-Methoxy-4-methylpyridin-3-amine.

Biological Activity and Applications

While specific biological activity data for 5-Methoxy-4-methylpyridin-3-amine is limited in the public domain, the aminopyridine scaffold is a well-established pharmacophore.

-

Kinase Inhibition: Many substituted aminopyridines have been developed as kinase inhibitors for the treatment of cancer and other diseases. The pyridine ring can act as a hinge-binding motif, interacting with the ATP-binding site of kinases.[11] The substituents on the pyridine ring play a crucial role in determining the potency and selectivity of the inhibitor.

-

Neurological Disorders: Aminopyridine derivatives have also been investigated for their potential in treating neurological disorders.[4][12] For instance, 4-aminopyridine is used to improve walking in patients with multiple sclerosis.[13]

-

Drug Discovery Intermediate: Due to its functional group handles and heterocyclic core, 5-Methoxy-4-methylpyridin-3-amine serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[14] The methoxy group is a common substituent in many approved drugs and can influence ligand-target binding, physicochemical properties, and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[15]

Hypothesized Signaling Pathway Involvement (Illustrative):

Given the prevalence of aminopyridines as kinase inhibitors, a hypothetical signaling pathway diagram is presented below to illustrate a potential mechanism of action.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Safety and Handling

Detailed toxicology data for 5-Methoxy-4-methylpyridin-3-amine is not available. However, based on the data for related aminopyridine compounds, it should be handled with care in a laboratory setting.[16]

General Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Work in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a tightly closed container in a cool, dry place.

Conclusion

5-Methoxy-4-methylpyridin-3-amine is a substituted aminopyridine with potential applications in medicinal chemistry and drug discovery. This technical guide has summarized its known physical and chemical properties, predicted its spectroscopic characteristics, and outlined a plausible synthetic route. While there is a lack of comprehensive experimental data in the public domain, the information provided herein serves as a valuable resource for researchers interested in utilizing this compound in their work. Further experimental investigation is warranted to fully characterize its properties and explore its biological potential.

References

- 1. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Methoxy-4-methylpyridin-3-amine hydrochloride Sigma-Aldrich | Sigma-Aldrich [sigmaaldrich.com]

- 3. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1003711-16-7|5-Methoxy-4-methyl-3-nitropyridin-2-amine|BLD Pharm [bldpharm.com]

- 6. rsc.org [rsc.org]

- 7. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chinesechemsoc.org [chinesechemsoc.org]

- 15. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 16. echemi.com [echemi.com]

5-Methoxy-4-methylpyridin-3-amine molecular weight and formula

This document provides the core physicochemical properties of 5-Methoxy-4-methylpyridin-3-amine, a compound of interest for researchers and scientists in drug development and chemical synthesis.

Physicochemical Properties

The fundamental molecular data for 5-Methoxy-4-methylpyridin-3-amine and its common hydrochloride salt form are summarized below. These values are critical for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀N₂O | [1] |

| Molecular Weight | 138.17 g/mol | [1] |

| Exact Mass | 138.079312947 Da | [1] |

| CAS Number | 77903-28-7 | [1] |

| HCl Salt Form | 5-Methoxy-4-methylpyridin-3-amine hydrochloride | |

| Molecular Formula | C₇H₁₁ClN₂O | [2][3] |

| Molecular Weight | 174.63 g/mol | [2] |

| CAS Number | 1185094-00-1 | [2] |

Logical Relationship of Compound Forms

The relationship between the free base form of the compound and its hydrochloride salt is a fundamental acid-base reaction. This is a common practice in pharmaceutical chemistry to improve the solubility and stability of amine-containing compounds.

Figure 1: Acid-Base Reaction.

References

The Aminopyridine Scaffold: A Review of Biological Activities and a Prospective Look at 5-Methoxy-4-methylpyridin-3-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of aminopyridine have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, and anticancer activities.[1][2] This technical guide provides a comprehensive overview of the biological activities of various aminopyridine derivatives, with a special focus on inferring the potential therapeutic applications of the underexplored 5-Methoxy-4-methylpyridin-3-amine scaffold. Due to a scarcity of published data on the specific biological activities of 5-Methoxy-4-methylpyridin-3-amine derivatives, this paper will review the known activities of closely related analogs to provide a prospective analysis for future research and drug development endeavors.

Biological Activities of Related Aminopyridine Derivatives

The biological activity of aminopyridine derivatives is highly dependent on the substitution pattern around the core ring structure. Research has shown that these compounds can be potent modulators of various biological targets, including enzymes and ion channels.

Kinase Inhibition

A significant area of research for aminopyridine derivatives has been in the development of protein kinase inhibitors for oncology. The pyridine ring can serve as a scaffold to present substituents that interact with the ATP-binding site of kinases.

-

Cyclin-Dependent Kinase 2 (CDK2) Inhibition: N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent inhibitors of CDK2, a key regulator of the cell cycle whose dysregulation is implicated in several cancers.[3] Computational studies suggest these compounds establish strong inhibitory interactions within the CDK2 active site.[3]

-

Janus Kinase 2 (JAK2) Inhibition: 5-methylpyrimidin-2-amine derivatives have been developed as selective JAK2 inhibitors.[4] The JAK2V617F mutation is a driver in myeloproliferative neoplasms, making it a key therapeutic target.[4]

-

PIM Kinase Inhibition: A potent and selective pan-PIM kinase inhibitor, PIM447, incorporates a substituted pyridin-3-yl moiety.[5] PIM kinases are involved in cell survival and proliferation, and their inhibition is a promising strategy for treating hematological malignancies.[5]

Ion Channel Modulation

Aminopyridines are well-known blockers of voltage-gated potassium channels. This activity is the basis for the clinical use of 4-aminopyridine (dalfampridine) in improving walking in patients with multiple sclerosis.

-

Potassium Channel Blockade: 3-Aminopyridine and its derivatives act as potassium channel blockers, which can enhance neurotransmitter release.[6] This mechanism is being explored for the treatment of neurological disorders.[6] A novel derivative, 3-fluoro-5-methylpyridin-4-amine (5Me3F4AP), has shown comparable potency to 4-aminopyridine with potentially improved metabolic stability and brain permeability, highlighting its potential for PET imaging of demyelinated lesions.[7]

Other Biological Activities

-

Inducible Nitric Oxide Synthase (iNOS) Inhibition: 2-amino-4-methylpyridine analogues have been identified as potent inhibitors of iNOS.[8] Overproduction of nitric oxide by iNOS is implicated in inflammatory conditions.[8]

-

Anticancer Activity: Novel derivatives of 4-aminopyrazolo[3,4-d]pyrimidine have shown significant growth inhibitory activities against a panel of human tumor cell lines, particularly renal cancer cells.[9] Additionally, certain 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have demonstrated anticancer activity against various cancer cell lines.[10]

-

Neurotropic and Anticonvulsant Activity: Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines have been evaluated for their neurotropic activity, with some showing potential as anticonvulsant agents.[11]

Quantitative Data on Related Aminopyridine Derivatives

The following tables summarize the available quantitative data for various aminopyridine derivatives from the cited literature.

Table 1: iNOS Inhibition by 2-Amino-4-methylpyridine Analogues [8]

| Compound | iNOS IC50 (nM) | eNOS IC50 (nM) | nNOS IC50 (nM) |

| 2 | 193 ± 38 | 1500 ± 300 | 490 ± 80 |

| 9 | 220 ± 25 | - | - |

| 18 | 57.6 ± 5.3 | 1428 ± 158 | 514 ± 83 |

| 20 | 170 ± 26 | - | - |

| 24 | 685 ± 127 | - | - |

| 11 | 282 ± 49 | - | - |

| 16 | 1776 ± 395 | - | - |

| SEITU (standard) | 30.5 ± 4.6 | - | - |

| L-NIL (standard) | 1465 ± 148 | - | - |

| 2-AP (standard) | 108 ± 35 | - | - |

Data are presented as mean ± standard deviation (n ≥ 3). "-" indicates not determined.

Table 2: JAK2 Kinase Inhibition by 5-methylpyrimidin-2-amine Derivatives [4]

| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |

| A8 | 193 | 5 | 273 | 206 |

Table 3: Antiproliferative Activity of 4-aminopyrazolo[3,4-d]pyrimidine Derivatives against Renal Cancer Cell Line UO-31 [9]

| Compound | GI50 (µM) |

| 11 | 2.51 |

| 12c | 1.58 |

| 12d | 1.99 |

| 12f | 1.78 |

| 12j | 2.24 |

| Sunitinib | 3.16 |

| Sorafenib | 3.98 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

iNOS Inhibition Assay[8]

The inhibitory activity of the compounds against iNOS was determined by measuring the conversion of [3H]-L-arginine to [3H]-L-citrulline. The reaction mixture contained recombinant human iNOS, 10 µM L-arginine, 1 mM NADPH, 10 µM tetrahydrobiopterin, and various concentrations of the test compound in a total volume of 50 µL of 50 mM HEPES buffer (pH 7.4). The reaction was incubated for 30 minutes at 37°C and then stopped by adding 200 µL of a stop solution (100 mM HEPES, pH 5.5, 10 mM EDTA). The amount of [3H]-L-citrulline produced was quantified by scintillation counting after separation from [3H]-L-arginine using a cation exchange resin. IC50 values were calculated from the dose-response curves.

JAK Kinase Assays[4]

The inhibitory activities of the compounds against JAK1, JAK2, JAK3, and TYK2 were determined using a homogenous time-resolved fluorescence (HTRF) assay. The assays were performed in 384-well plates. The reaction mixture contained the respective kinase, a biotinylated peptide substrate, ATP, and the test compound in assay buffer. The reaction was incubated for a specified time at room temperature, followed by the addition of a detection mixture containing europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665. After incubation, the HTRF signal was read on a suitable plate reader. The IC50 values were determined from the concentration-response curves.

NCI-60 Human Tumor Cell Line Screen[9]

The anticancer activity of the compounds was evaluated against the NCI-60 panel of human tumor cell lines. The methodology for this screen is well-established. Briefly, cells were seeded in 96-well plates and incubated for 24 hours. The test compounds were then added at a single concentration (10 µM) and the plates were incubated for an additional 48 hours. Cell viability was determined using the sulforhodamine B (SRB) assay. The percentage growth was calculated relative to the no-drug control and the cell count at time zero. For compounds showing significant growth inhibition, a five-dose study was performed to determine the GI50 (concentration causing 50% growth inhibition).

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below using the DOT language.

Caption: The JAK-STAT signaling pathway and the inhibitory action of 5-methylpyrimidin-2-amine derivatives on JAK2.

Caption: Experimental workflow for the iNOS inhibition assay.

Prospective Outlook for 5-Methoxy-4-methylpyridin-3-amine Derivatives

Based on the structure-activity relationships of related aminopyridine scaffolds, derivatives of 5-Methoxy-4-methylpyridin-3-amine hold considerable promise for several therapeutic areas.

-

Kinase Inhibition: The 3-amino group provides a key hydrogen bond donor/acceptor site that can interact with the hinge region of many kinases. The 4-methyl and 5-methoxy substituents can be explored to occupy and interact with specific pockets within the ATP-binding site, potentially conferring potency and selectivity. It is plausible that derivatives of this scaffold could be developed as inhibitors of CDKs, JAKs, or other kinase families.

-

Neurological Disorders: The presence of the methoxy group and the overall lipophilicity of the scaffold suggest that its derivatives may have good blood-brain barrier permeability. This, combined with the known potassium channel blocking activity of the aminopyridine core, makes this scaffold an interesting starting point for the development of novel agents for neurological conditions such as multiple sclerosis, Alzheimer's disease, or epilepsy.

-

Anticancer and Anti-inflammatory applications: Given the demonstrated activities of related aminopyridine derivatives in these areas, it is reasonable to hypothesize that derivatives of 5-Methoxy-4-methylpyridin-3-amine could also exhibit antiproliferative or anti-inflammatory effects through various mechanisms.

Conclusion

While direct biological data on 5-Methoxy-4-methylpyridin-3-amine derivatives is currently limited in the public domain, a review of the extensive research on related aminopyridine scaffolds provides a strong rationale for their investigation. The aminopyridine core is a versatile platform that has yielded potent modulators of various biological targets. The specific substitution pattern of 5-methoxy and 4-methyl groups offers unique opportunities for medicinal chemists to design novel compounds with potentially improved potency, selectivity, and pharmacokinetic properties. This technical guide serves as a foundation for future research into this promising, yet underexplored, chemical space. Further synthesis and biological evaluation of derivatives based on the 5-Methoxy-4-methylpyridin-3-amine scaffold are warranted to unlock their full therapeutic potential.

References

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

potential therapeutic targets of 5-Methoxy-4-methylpyridin-3-amine

An In-depth Technical Guide on the Potential Therapeutic Targets Derived from 5-Methoxy-4-methylpyridin-3-amine and Related Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 5-Methoxy-4-methylpyridin-3-amine and its isomers represent a class of versatile chemical intermediates. While not pharmacologically active in their own right, they serve as crucial building blocks for the synthesis of complex bioactive molecules. The inherent structural motifs of these aminopyridine scaffolds have proven to be instrumental in the development of targeted therapies across various disease areas, including oncology, neurodegenerative disorders, and infectious diseases. This technical guide will delve into the significant therapeutic targets that have been successfully modulated by compounds derived from these foundational structures. We will explore the mechanism of action, present key quantitative data for representative molecules, and provide detailed experimental protocols for assays relevant to the drug discovery process.

Enhancer of Zeste Homolog 2 (EZH2) Inhibition

The pyridone moiety, a close structural relative of the aminopyridine scaffold, is a key pharmacophore in a potent class of anticancer agents that target the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a histone methyltransferase that plays a critical role in epigenetic regulation. Specifically, EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1] Dysregulation and overexpression of EZH2 are implicated in the pathogenesis of various cancers, making it a prime target for therapeutic intervention.[1]

Signaling Pathway and Mechanism of Action

EZH2-containing PRC2 complex is recruited to specific gene promoters, where it methylates H3K27. This epigenetic modification leads to chromatin compaction and silencing of tumor suppressor genes, thereby promoting cancer cell proliferation and survival.[2][3] EZH2 inhibitors that incorporate a pyridone scaffold act as S-adenosyl-L-methionine (SAM)-competitive inhibitors. They occupy the SAM binding pocket of EZH2, preventing the transfer of a methyl group to histone H3 and thereby blocking the formation of the repressive H3K27me3 mark.[4] This leads to the reactivation of silenced tumor suppressor genes and subsequent inhibition of tumor growth.[1]

References

5-Methoxy-4-methylpyridin-3-amine: An Obscure Building Block with Limited Publicly Available Synthetic and Application Data

Despite its potential as a functionalized pyridine derivative for chemical synthesis, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of detailed information on the synthesis, reactivity, and application of 5-Methoxy-4-methylpyridin-3-amine. This scarcity of data currently prevents the compilation of an in-depth technical guide as requested. Researchers, scientists, and drug development professionals should be aware that while this molecule is commercially available, its utility as a building block is not well-documented in peer-reviewed journals or patents.

This report summarizes the limited available information on 5-Methoxy-4-methylpyridin-3-amine and provides context by presenting data on closely related, isomeric compounds for which more substantial information exists.

Physicochemical Properties of 5-Methoxy-4-methylpyridin-3-amine

Basic physicochemical data for 5-Methoxy-4-methylpyridin-3-amine has been aggregated from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 77903-28-7 | Commercial Suppliers |

| Molecular Formula | C₇H₁₀N₂O | Commercial Suppliers |

| Molecular Weight | 138.17 g/mol | Commercial Suppliers |

| Appearance | Not specified | - |

| Solubility | Not specified | - |

| Boiling Point | Not specified | - |

| Melting Point | Not specified | - |

Note: No experimental data for properties such as solubility, boiling point, or melting point were found in the public domain.

Synthesis of 5-Methoxy-4-methylpyridin-3-amine: A Knowledge Gap

A thorough search of scientific databases, including patent literature, did not yield a specific, detailed, and reproducible experimental protocol for the synthesis of 5-Methoxy-4-methylpyridin-3-amine. While syntheses for isomeric and related aminopyridines have been reported, a direct route to this specific substitution pattern is not publicly documented.

Insights from an Isomeric Compound: Synthesis of 3-Amino-2-methoxy-4-methylpyridine

In contrast to the target compound, a synthetic method for its isomer, 3-Amino-2-methoxy-4-methylpyridine , has been described. This process, while not directly applicable, may offer strategic insights for the potential synthesis of 5-Methoxy-4-methylpyridin-3-amine.

The synthesis of 3-Amino-2-methoxy-4-methylpyridine involves the reduction of a nitro-precursor. A mixture of 4-methyl-2-methoxy-3-nitropyridine is subjected to a reduction reaction to yield the corresponding amine.

It is crucial to note that this protocol is for an isomer and has not been validated for the synthesis of 5-Methoxy-4-methylpyridin-3-amine. The different substitution pattern on the pyridine ring would likely require a distinct synthetic strategy.

Reactivity and Application as a Building Block: Uncharted Territory

There is a significant absence of information regarding the reactivity of 5-Methoxy-4-methylpyridin-3-amine. Scientific literature does not provide examples of its use as a building block in the synthesis of more complex molecules, such as active pharmaceutical ingredients or other functional materials. Consequently, no data on reaction yields, optimal conditions, or the properties of any derived compounds can be presented.

The Landscape of Related Aminopyridines in Drug Discovery

While data on 5-Methoxy-4-methylpyridin-3-amine is sparse, the broader class of substituted aminopyridines is of considerable interest in medicinal chemistry, often serving as key scaffolds in the development of kinase inhibitors and other therapeutic agents. For instance, various aminopyridine derivatives are utilized for their ability to form crucial hydrogen bond interactions within the ATP-binding site of kinases.

Below is a conceptual workflow illustrating how a hypothetical aminopyridine building block might be utilized in a drug discovery program.

Caption: A generalized workflow for the utilization of a pyridine building block in a drug discovery program.

Conclusion

The initial request for an in-depth technical guide on 5-Methoxy-4-methylpyridin-3-amine cannot be fulfilled at this time due to a profound lack of publicly available scientific data. While the compound is listed by chemical suppliers, its synthesis, reactivity, and applications as a synthetic building block remain undocumented in accessible literature. Researchers interested in this specific molecule may need to undertake foundational research to establish synthetic routes and explore its chemical reactivity. The information provided on isomeric compounds offers a starting point for understanding the general chemical space of methoxy-methyl-aminopyridines but should not be directly extrapolated to the title compound. As new research is published, the potential of 5-Methoxy-4-methylpyridin-3-amine as a valuable synthetic intermediate may be elucidated.

Unveiling a Key Scaffold: A Technical Whitepaper on 5-Methoxy-4-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-4-methylpyridin-3-amine is a substituted pyridine derivative that holds significance as a versatile building block in medicinal chemistry. While its specific discovery and detailed historical account are not extensively documented in readily available literature, its structural motifs are present in numerous compounds investigated for therapeutic potential, particularly in the realm of kinase inhibition. This technical guide consolidates the available information on its synthesis, potential applications, and provides a framework for its utilization in drug discovery pipelines.

Introduction: The Significance of the Pyridin-3-amine Core

The pyridine ring is a fundamental scaffold in medicinal chemistry, prized for its ability to engage in hydrogen bonding and other key interactions within biological targets.[1][2] The aminopyridine subset, in particular, serves as a crucial pharmacophore in a multitude of clinically relevant molecules. The specific substitution pattern of 5-Methoxy-4-methylpyridin-3-amine, featuring a methoxy and a methyl group, offers a unique combination of electronic and steric properties that can be exploited to fine-tune the pharmacological profile of derivative compounds.

While the precise historical discovery of 5-Methoxy-4-methylpyridin-3-amine remains elusive in mainstream scientific literature, its utility can be inferred from the broader context of research on pyridin-3-amine derivatives as inhibitors of protein kinases, which are pivotal targets in oncology and inflammatory diseases.[3]

Synthetic Approaches

A definitive, first-reported synthesis of 5-Methoxy-4-methylpyridin-3-amine is not prominently documented. However, based on established pyridine synthesis methodologies, a plausible and efficient synthetic route can be postulated. The following workflow outlines a conceptual synthetic pathway.

Caption: A plausible synthetic workflow for 5-Methoxy-4-methylpyridin-3-amine.

Experimental Protocol: A Representative Synthesis

The following is a generalized, representative protocol for the synthesis of a substituted aminopyridine, adaptable for the preparation of 5-Methoxy-4-methylpyridin-3-amine.

Step 1: Nitration of a Substituted Pyridine

-

To a stirred solution of the starting pyridine in concentrated sulfuric acid, cooled to 0°C, fuming nitric acid is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and then heated to a specified temperature for several hours.

-

The mixture is cooled and poured onto ice, followed by neutralization with a suitable base (e.g., NaOH).

-

The precipitated product is filtered, washed with water, and dried.

Step 2: Nucleophilic Substitution (Methoxylation)

-

The nitrated pyridine is dissolved in methanol, and sodium methoxide is added.

-

The mixture is heated under reflux for a specified period.

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried and concentrated to yield the methoxylated product.

Step 3: Reduction of the Nitro Group

-

The methoxy-nitro-pyridine is dissolved in a suitable solvent (e.g., ethanol, acetic acid).

-

A reducing agent, such as palladium on carbon (Pd/C) under a hydrogen atmosphere or iron powder in the presence of hydrochloric acid, is added.

-

The reaction is stirred at room temperature or with gentle heating until the reduction is complete.

-

The catalyst is filtered off, and the solvent is removed. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to afford the final 5-Methoxy-4-methylpyridin-3-amine.

Potential Applications in Drug Discovery: A Focus on Kinase Inhibition

Substituted pyridin-3-amines have emerged as a promising scaffold for the development of protein kinase inhibitors.[3] Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 5-Methoxy-4-methylpyridin-3-amine core can be envisioned as a key building block in the synthesis of potent and selective kinase inhibitors.

The following diagram illustrates a hypothetical signaling pathway where a derivative of 5-Methoxy-4-methylpyridin-3-amine could act as an inhibitor.

Caption: A hypothetical kinase signaling pathway inhibited by a derivative.

Quantitative Data Summary

While specific quantitative data for 5-Methoxy-4-methylpyridin-3-amine itself is sparse in the public domain, the following table presents representative data for a hypothetical derivative in a kinase inhibition assay, illustrating the type of data that would be generated in a drug discovery program.

| Compound ID | Target Kinase | IC50 (nM) | Cell-based Assay (GI50, µM) |

| Hypothetical Derivative 1 | Kinase A | 15 | 0.2 |

| Hypothetical Derivative 2 | Kinase A | 250 | 1.5 |

| Hypothetical Derivative 3 | Kinase B | 8 | 0.1 |

| Reference Compound | Kinase A | 10 | 0.15 |

Conclusion and Future Directions

5-Methoxy-4-methylpyridin-3-amine represents a valuable, yet underexplored, chemical entity for the synthesis of novel therapeutic agents. Its inherent structural features make it an attractive starting point for the development of kinase inhibitors and potentially other classes of drugs. Future research should focus on the thorough characterization of this molecule and its derivatives, including the elucidation of their structure-activity relationships against various biological targets. The development of robust and scalable synthetic routes will be crucial for unlocking the full potential of this promising scaffold in medicinal chemistry.

References

Spectroscopic and Structural Elucidation of 5-Methoxy-4-methylpyridin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Methoxy-4-methylpyridin-3-amine. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The predicted spectroscopic data for 5-Methoxy-4-methylpyridin-3-amine is summarized in the following tables for ease of reference and comparison.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.85 | s | 1H | H-2 (Pyridyl) |

| ~7.65 | s | 1H | H-6 (Pyridyl) |

| ~3.80 | s | 3H | -OCH₃ |

| ~3.70 | br s | 2H | -NH₂ |

| ~2.20 | s | 3H | -CH₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~150.0 | C-5 (Pyridyl, C-O) |

| ~142.0 | C-3 (Pyridyl, C-N) |

| ~138.0 | C-2 (Pyridyl) |

| ~135.0 | C-6 (Pyridyl) |

| ~125.0 | C-4 (Pyridyl, C-CH₃) |

| ~55.0 | -OCH₃ |

| ~15.0 | -CH₃ |

Solvent: CDCl₃

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Broad | N-H Stretch (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Medium | Aliphatic C-H Stretch |

| 1620 - 1580 | Strong | N-H Bend (Scissoring) |

| 1580 - 1450 | Strong to Medium | Aromatic C=C and C=N Stretch |

| 1250 - 1200 | Strong | Aryl-O Stretch (asymmetric) |

| 1050 - 1000 | Medium | Aryl-O Stretch (symmetric) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 138 | 100 | [M]⁺ (Molecular Ion) |

| 123 | High | [M - CH₃]⁺ |

| 109 | Moderate | [M - CH₂O + H]⁺ or [M - NH₃ - CH₃]⁺ |

| 95 | Moderate | [M - CH₃ - CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 5-Methoxy-4-methylpyridin-3-amine in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 300 or 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on the same instrument, typically at a frequency of 75 or 100 MHz.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: Utilize a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), in positive ion mode.

-

Mass Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and characterization of an organic compound like 5-Methoxy-4-methylpyridin-3-amine.

Caption: A logical workflow for the spectroscopic characterization of a synthesized organic compound.

Methodological & Application

Synthesis of 5-Methoxy-4-methylpyridin-3-amine from Pyridine Precursors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the multi-step synthesis of 5-Methoxy-4-methylpyridin-3-amine, a substituted pyridine derivative of interest in medicinal chemistry and drug development. The described synthetic pathway commences with the nitration of 2-hydroxy-4-methylpyridine, followed by a series of functional group transformations to construct the target molecule. This guide includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful synthesis of this compound.

Introduction

Substituted pyridines are a cornerstone in the development of novel therapeutics, appearing in a wide array of biologically active molecules. The specific substitution pattern of 5-Methoxy-4-methylpyridin-3-amine makes it a valuable building block for the synthesis of complex chemical entities. The following sections detail a plausible and literature-supported synthetic route from readily available pyridine precursors.

Synthetic Pathway Overview

The synthesis of 5-Methoxy-4-methylpyridin-3-amine can be achieved through a multi-step sequence starting from 2-hydroxy-4-methylpyridine. The overall strategy involves the introduction of a nitro group, which serves as a precursor to the final amine functionality, followed by the installation of the methoxy group.

Caption: Proposed synthetic workflow for 5-Methoxy-4-methylpyridin-3-amine.

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-4-methyl-5-nitropyridine

This protocol describes the nitration of 2-hydroxy-4-methylpyridine to introduce the nitro group at the 5-position.

Materials:

-

2-Hydroxy-4-methylpyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Ammonia solution

Procedure:

-

In a four-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add concentrated sulfuric acid.

-

Slowly add 2-hydroxy-4-methylpyridine under vigorous stirring while maintaining the temperature between 5-10 °C using an ice bath.

-

Once the 2-hydroxy-4-methylpyridine is completely dissolved, slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid.

-

After the addition is complete, slowly heat the reaction mixture in a water bath to approximately 60 °C and maintain for 15 hours, or until gas evolution ceases.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the solution with an ammonia solution to a pH of 5.0-5.5 to precipitate the product.

-

Filter the resulting yellow precipitate, wash with cold water, and dry to obtain 2-hydroxy-4-methyl-5-nitropyridine.

Protocol 2: Synthesis of 2-Chloro-4-methyl-5-nitropyridine

This protocol details the conversion of the hydroxyl group to a chloro group using phosphorus oxychloride.

Materials:

-

2-Hydroxy-4-methyl-5-nitropyridine

-

Phosphorus oxychloride (POCl₃)

-

Acetonitrile (CH₃CN)

-

Ice-water

Procedure:

-

Suspend 2-hydroxy-4-methyl-5-nitropyridine (1.0 eq) in acetonitrile.

-

Add phosphorus oxychloride (1.6 eq) dropwise to the suspension.

-

Heat the reaction mixture to 75 °C for 19 hours.

-

Cool the mixture and pour it into ice-water to precipitate the product.

-

Isolate the precipitate by filtration, wash with water, and dry under vacuum to yield 2-chloro-4-methyl-5-nitropyridine.

Protocol 3: Synthesis of the Key Intermediate: 5-Methoxy-4-methyl-3-nitropyridine

This protocol describes the nucleophilic substitution of the chloro group with a methoxy group. Note: This procedure is adapted from the synthesis of a similar isomer and may require optimization.

Materials:

-

2-Chloro-4-methyl-5-nitropyridine

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

Procedure:

-

Prepare a solution of sodium methoxide in methanol.

-

To a solution of 2-chloro-4-methyl-5-nitropyridine in methanol, add the sodium methoxide solution at room temperature.

-

Stir the reaction mixture for a specified time, monitoring the progress by TLC. The exact reaction time and temperature may need to be determined empirically.

-

Upon completion, neutralize the reaction mixture and remove the methanol under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude 5-methoxy-4-methyl-3-nitropyridine.

-

Purify the crude product by column chromatography.

Protocol 4: Reduction of 5-Methoxy-4-methyl-3-nitropyridine to 5-Methoxy-4-methylpyridin-3-amine

This protocol outlines the final reduction of the nitro group to the desired amine.

Materials:

-

5-Methoxy-4-methyl-3-nitropyridine

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

Procedure:

-

Dissolve 5-methoxy-4-methyl-3-nitropyridine (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

-

Add tin(II) chloride dihydrate (5.0 eq) portion-wise to the solution.

-

Add concentrated hydrochloric acid and heat the mixture to reflux for 1-3 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and carefully neutralize it with a saturated sodium bicarbonate solution or a sodium hydroxide solution to a pH of ~8.

-

A precipitate of tin salts will form. Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.

-

Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-Methoxy-4-methylpyridin-3-amine.

-